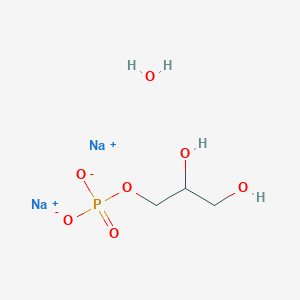

Glycerol phosphate disodium salt hydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycerol phosphate disodium salt hydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Glycerol and Phosphoric Acid Reaction: Glycerol is reacted with phosphoric acid to form glycerol phosphate.

Neutralization: The resulting glycerol phosphate is then neutralized with sodium hydroxide to form glycerol phosphate disodium salt.

Hydration: The final product is obtained by crystallizing the compound in the presence of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process includes:

Continuous Stirred Tank Reactors (CSTRs): The reaction is carried out in CSTRs to ensure uniform mixing and reaction conditions.

Filtration and Crystallization: The product is filtered to remove impurities and then crystallized to obtain the hydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol phosphate disodium salt hydrate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form glycerol and inorganic phosphate.

Oxidation: It can undergo oxidation reactions to form glyceraldehyde phosphate.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and enzymes like alkaline phosphatase.

Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Involves reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Hydrolysis: Glycerol and inorganic phosphate.

Oxidation: Glyceraldehyde phosphate.

Substitution: Various substituted glycerol derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Research

Glycerol phosphate disodium salt hydrate is widely used in biochemical research due to its ability to act as a phosphate donor. This property is crucial in several applications:

- Protein Phosphatase Inhibition : The compound serves as an effective inhibitor of serine-threonine phosphatases, which are involved in various cellular signaling pathways. By inhibiting these enzymes, researchers can study the effects of protein phosphorylation on cellular processes .

- Matrix Mineralization Studies : It plays a vital role in studies focused on mineralization, particularly in osteoblasts and vascular smooth muscle cells. The compound promotes bone matrix mineralization by providing necessary phosphate ions, thereby enhancing calcification processes .

Cell Biology

In cell biology, this compound is utilized for various applications:

- Cell Culture Media : It is incorporated into culture media to facilitate the differentiation of mesenchymal stem cells into osteoblast-type cells. This application is particularly relevant in regenerative medicine and tissue engineering.

- Immunoprecipitation : The compound has been employed in novel microplate-based chromatin immunoprecipitation methods to isolate DNA-protein complexes from rat mesangial cells. This method aids in studying DNA-protein interactions critical for understanding gene regulation .

Drug Delivery Systems

This compound has shown promise in drug delivery applications:

- In Situ Gelling Systems : When combined with biocompatible polymers like chitosan, it forms in situ gelling systems that remain liquid at room temperature but gel upon injection into the body. This property allows for controlled drug release and improved patient comfort compared to traditional delivery methods .

- Micro-Arc Oxidation : In micro-arc oxidation processes, the compound is added to electrolyte solutions to create photocatalytic coatings. These coatings have potential applications in environmental remediation and energy conversion technologies .

Nutritional Applications

Clinically, this compound serves as a source of inorganic phosphate:

- Total Parenteral Nutrition : It is used in total parenteral nutrition formulations to prevent or treat low phosphate levels in patients unable to consume food orally. The compound hydrolyzes in the body to release inorganic phosphate, which is essential for various metabolic functions .

Data Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Biochemical Research | Protein phosphatase inhibition | Inhibits serine-threonine phosphatases |

| Matrix mineralization studies | Provides phosphate ions for calcification | |

| Cell Biology | Stem cell differentiation | Enhances osteoblast-type cell formation |

| Immunoprecipitation | Isolates DNA-protein complexes | |

| Drug Delivery | In situ gelling systems | Forms gels upon injection for controlled release |

| Micro-arc oxidation | Creates photocatalytic coatings | |

| Nutritional Applications | Total parenteral nutrition | Supplies inorganic phosphate for metabolic processes |

Case Studies

- Matrix Mineralization Study : A study demonstrated that this compound significantly accelerated calcification in vascular smooth muscle cells through an alkaline phosphatase-related mechanism. The addition of 10 mM of the compound enhanced mineral deposition compared to controls .

- Drug Delivery Research : Research involving chitosan hydrogels showed that incorporating this compound resulted in improved gelation properties and drug release profiles, indicating its potential for effective subcutaneous drug delivery systems .

- Immunoprecipitation Method Development : A novel approach using this compound in chromatin immunoprecipitation allowed for efficient isolation of DNA from cellular extracts, facilitating advanced studies on gene expression regulation and protein interactions .

Mécanisme D'action

Glycerol phosphate disodium salt hydrate acts as a donor of inorganic phosphate through hydrolysis. The extent of this reaction is dependent on the activity of serum alkaline phosphatases . In cell biology, it plays a pivotal role as a phosphate group donor in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions .

Comparaison Avec Des Composés Similaires

Glycerol phosphate disodium salt hydrate can be compared with other similar compounds such as:

Glycerol 1-phosphate sodium salt hydrate: Similar in structure but differs in the position of the phosphate group.

DL-α-Glycerol phosphate magnesium salt hydrate: Contains magnesium instead of sodium.

sn-Glycerol 3-phosphate lithium salt: Contains lithium instead of sodium.

Uniqueness

This compound is unique due to its broad-spectrum inhibition of serine-threonine phosphatases and its extensive use as a phosphate donor in various biochemical and cell biology applications .

Activité Biologique

Glycerol phosphate disodium salt hydrate, also known as β-Glycerophosphate disodium salt pentahydrate, is a versatile compound widely used in biological and biochemical applications. Its unique properties as a phosphate donor and an inhibitor of protein phosphatases make it invaluable in various research fields, particularly in cell biology, biochemistry, and pharmacology.

- Chemical Formula : C₃H₉Na₂O₇P·5H₂O

- Appearance : White crystalline powder

- Solubility : Soluble in water; sparingly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

This compound functions primarily through the following mechanisms:

- Phosphate Group Donation : It acts as a phosphate donor in various biochemical reactions, facilitating processes such as energy metabolism and mineralization.

- Inhibition of Protein Phosphatases : The compound can competitively inhibit serine-threonine phosphatases, which are crucial for regulating protein activity through phosphorylation .

1. Cellular Processes

- Matrix Mineralization : this compound plays a critical role in promoting bone matrix mineralization when delivered to osteoblasts. This function is essential for studies related to bone health and development .

- Calcification Studies : It accelerates calcification in vascular smooth muscle cells, making it significant for research into cardiovascular health .

2. Biochemical Research

- This compound is utilized in various biochemical assays, including chromatin immunoprecipitation methods to study DNA-protein interactions .

- It serves as a buffering agent in culture media for mesenchymal stem cells, enhancing their differentiation into osteoblast-like cells .

3. Pharmacological Studies

- Clinical studies have demonstrated its efficacy in parenteral nutrition regimens, where it helps maintain serum phosphate levels effectively compared to inorganic phosphate sources .

- Research indicates that the hydrolysis of this compound releases inorganic phosphate, which is vital for metabolic pathways and cellular signaling .

Study 1: Osteogenic Differentiation

A study investigated the effects of β-Glycerophosphate on human mesenchymal stem cells (hMSCs). The results showed that the compound significantly induced osteogenic differentiation, evidenced by increased alkaline phosphatase activity and mineralization nodules formation after treatment with β-Glycerophosphate combined with ascorbic acid .

Study 2: Hydrolysis Rate Comparison

In a double-blind randomized study comparing the bioavailability of glycerophosphate versus inorganic phosphate in healthy adults, glycerophosphate demonstrated a higher hydrolysis rate, suggesting better bioavailability for maintaining serum phosphate levels . The study reported an average hydrolysis rate of approximately 0.12 mmol/L/h for glycerophosphate.

Comparative Analysis

The following table summarizes the unique properties of this compound compared to similar compounds:

| Compound Name | Formula | Unique Properties |

|---|---|---|

| Glycerophosphate | C₃H₉O₇P | Naturally occurring metabolite involved in energy metabolism. |

| Sodium Glycerophosphate | C₃H₉NaO₇P | Primarily used as a food additive; less focus on biological activity. |

| α-Glycerophosphate | C₃H₈O₇P | Plays a role in lipid metabolism; differs in stereochemistry. |

| β-Glycerophosphate | C₃H₉O₇P | Similar structure but distinct biological activities compared to its α counterpart. |

Propriétés

IUPAC Name |

disodium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNNKPAERNWEDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55073-41-1 | |

| Record name | Sodium glycerophosphate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055073411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycerol Phosphate Disodium Salt Hydrate suitable for creating in situ gelling systems for drug delivery?

A1: this compound exhibits excellent biocompatibility and can be combined with polymers like chitosan to create in situ forming gels. [, ] This means that the mixture remains in a liquid state at room temperature, but upon injection into the body (reaching physiological temperature and pH), it transforms into a gel. This property is incredibly valuable for delivering drugs subcutaneously, offering controlled release and potentially improved patient comfort compared to traditional injections. []

Q2: How does the molecular weight of chitosan influence its interaction with this compound in gel formation?

A2: Research indicates that the molecular weight of chitosan plays a crucial role in determining the sol-gel transition temperature of the mixture. [] Chitosan with varying molecular weights, when combined with this compound, resulted in gels that transitioned from liquid to gel state within the range of 31°C to 37°C. This suggests that by carefully selecting the appropriate molecular weight of chitosan, one can fine-tune the gelling temperature, enabling customized drug release profiles. []

Q3: What analytical techniques are commonly employed to characterize the properties of this compound-based formulations?

A3: Various analytical methods are utilized to ensure the quality and effectiveness of these formulations. Researchers often measure properties like pH, drug content, sedimentation volume, and viscosity. [] Techniques like particle size analysis and zeta potential measurements help determine the stability and drug release characteristics of the formulation. In vitro drug release studies are also crucial for understanding the release kinetics of the incorporated drug from the gel matrix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.